Nitric acid, platinum(2+) salt

Description

Properties

CAS No. |

18496-40-7 |

|---|---|

Molecular Formula |

HNO3Pt |

Molecular Weight |

258.10 g/mol |

IUPAC Name |

nitric acid;platinum |

InChI |

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

UYXRCZUOJAYSQR-UHFFFAOYSA-N |

Canonical SMILES |

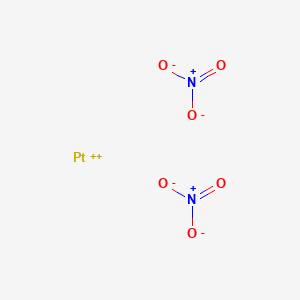

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Other CAS No. |

18496-40-7 |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Platinum Ii Dinitrate and Analogous Platinum Coordination Complexes

General Synthetic Approaches to Platinum(II) Coordination Compounds

The creation of square planar platinum(II) complexes is a well-established field, relying on a series of predictable and controllable reaction pathways.

Ligand Substitution Reactions in Platinum(II) Chemistry

Ligand substitution reactions are fundamental to the synthesis of platinum(II) coordination compounds. These reactions involve the replacement of one ligand by another in the coordination sphere of the platinum center. The mechanism of these substitutions is typically associative, meaning an intermediate is formed with an increased coordination number before the leaving group departs. researchgate.netaip.org The rate and outcome of these reactions are influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ancillary ligands already attached to the platinum center. nih.govtandfonline.com

For instance, the synthesis of various platinum(II) amine and pyridine (B92270) complexes often involves the reaction of a precursor, such as a di-iodo complex, with silver nitrate (B79036) in a suitable solvent like acetone (B3395972). psu.edu This method facilitates the replacement of iodo ligands with nitrato ligands. psu.edu The choice of solvent can be critical; for example, acetone is often preferred over water due to the higher solubility of some platinum complexes and the potential for faster reaction times. psu.edu

Influence of Trans Effect on Reaction Pathways and Stereochemistry

The trans effect is a crucial concept in the synthesis of square planar complexes, particularly for platinum(II). It describes the ability of a ligand to direct an incoming substituent to the position trans to itself. kennesaw.eduslideshare.net This kinetic phenomenon significantly influences the stereochemistry of the final product, allowing for the selective synthesis of either cis or trans isomers. kennesaw.eduslideshare.net

The trans-directing ability of various ligands follows a general series, which helps in designing synthetic routes. kennesaw.edu For example, ligands like iodide (I⁻) have a strong trans-directing effect, while ligands like ammonia (B1221849) (NH₃) have a weaker effect. kennesaw.edu By carefully selecting the starting material and the sequence of ligand addition, chemists can control the geometry of the resulting complex. kennesaw.edulibretexts.org This principle is famously demonstrated in the synthesis of cisplatin (B142131) and its inactive isomer, transplatin. kennesaw.edulibretexts.org Starting with potassium tetrachloroplatinate(II) and reacting it with ammonia leads to the cis isomer, while starting with tetraammineplatinum(II) and reacting it with chloride ions yields the trans isomer. libretexts.org

Specific Synthesis of Platinum(II) Dinitrate and Related Nitrato Complexes

The synthesis of platinum(II) dinitrate and its derivatives often employs the general principles of ligand substitution, with specific strategies developed to obtain the desired nitrato complexes.

Preparation Routes for Platinum(II) Dinitrate

Direct synthesis of platinum(II) dinitrate can be challenging. However, related nitrato complexes, such as potassium tetranitratoplatinate(II) hemihydrate (K₂[Pt(NO₃)₄]·0.5H₂O), have been successfully prepared. One method involves the reaction of a platinum(II) perchlorate (B79767) solution with potassium bicarbonate and potassium nitrate. lu.seresearchgate.net Another approach involves the reaction of platinum(II) dihalide complexes with silver nitrate. psu.edursc.org For example, treating di-iodo complexes with silver nitrate in acetone can yield the corresponding dinitrato complexes. psu.edursc.org Similarly, dinitrosodiammineplatinum(II) can be prepared from cis-diiodobis-ammineplatinum(II) by reaction with mercury(I) nitrate followed by sodium nitrite (B80452). google.com

Synthesis of Tetraammine Platinum Dinitrate as a Precursor

Tetraammineplatinum(II) nitrate, Pt(NH₃)₄₂, is a key precursor in platinum chemistry due to its good water solubility and stability. smolecule.comasianpubs.org A common synthetic route starts with potassium tetrachloroplatinate(II) (K₂PtCl₄). asianpubs.orggoogle.com This is first converted to cis-diamminediiodoplatinum(II) by reaction with potassium iodide and ammonia. google.compatsnap.com The resulting intermediate is then reacted with silver nitrate to replace the iodo ligands with aqua ligands, forming cis-Pt(NH₃)₂(H₂O)₂₂. google.com Finally, treatment with excess ammonia yields the desired tetraammineplatinum(II) nitrate. google.compatsnap.com This multi-step process has been optimized to achieve high yields and purity, making it suitable for larger-scale production. google.com

Strategies for Synthesizing Cis- and Trans-Configured Platinum(II) Complexes

The synthesis of specific cis and trans isomers of platinum(II) complexes is a classic illustration of the application of the trans effect. kennesaw.eduslideshare.net The choice of starting material and the order of ligand introduction are paramount. libretexts.orgstackexchange.com

Table 1: Synthetic Strategies for Cis and Trans Platinum(II) Isomers

| Desired Isomer | Starting Material | Reagent Sequence | Key Principle |

|---|---|---|---|

| cis-[Pt(NH₃)₂Cl₂] | [PtCl₄]²⁻ | 1. NH₃ | The strong trans effect of Cl⁻ directs the second NH₃ ligand to the cis position. libretexts.org |

| trans-[Pt(NH₃)₂Cl₂] | [Pt(NH₃)₄]²⁺ | 1. HCl | The weak trans effect of NH₃ leads to random substitution, but the trans product is often favored. libretexts.org |

| cis-[Pt(NHC)₂Cl₂] | 1,3-dimethylimidazolium-2-carboxylate | Reaction with a platinum precursor | Formation of a cis-configured product with N-heterocyclic carbene (NHC) ligands. rsc.orgresearchgate.net |

For example, to synthesize cis-diamminedichloroplatinum(II) (cisplatin), one would start with potassium tetrachloroplatinate(II). msu.edu The strong trans-directing ability of the chloride ligands ensures that after the first ammonia ligand is added, the second ammonia molecule will preferentially substitute a chloride that is cis to the first ammonia, resulting in the cis isomer. libretexts.org Conversely, to obtain the trans isomer, one would start with tetraammineplatinum(II) and react it with hydrochloric acid. kennesaw.edu

In some cases, isomerization techniques are employed. For instance, cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) can be thermally isomerized to its trans counterpart. nih.gov Photochemical isomerization is another method used to convert cis-dihalogenobis(triphenylphosphine)platinum(II) complexes to their trans isomers. rsc.org The choice of solvent can also influence the equilibrium between cis and trans isomers in solution. acs.org

Formation of Dimeric and Oligomeric Platinum Derivatives with Nitrate Ligands

The chemistry of platinum-nitrate solutions often involves the formation of complex polynuclear species rather than simple mononuclear complexes. In nitric acid solutions, platinum(IV) exists within two interconnected systems of nitrate complexes: mononuclear and polynuclear. researchgate.net The aging of these solutions, particularly for periods longer than five to six hours, promotes the oligomerization of [Pt(L)x(NO3)6-x] (where L is H₂O or OH⁻) species. This process leads to the creation of oligonuclear aqua-hydroxo-nitrato complexes that feature both OH⁻ and NO₃⁻ as bridging ligands. researchgate.netacs.org

Advanced analytical techniques, such as ¹⁹⁵Pt NMR on enriched samples, have definitively identified oligomeric platinum(IV) complexes with two and four platinum nuclei. researchgate.netacs.org There is also evidence for the existence of oligomers with even higher nuclearity. researchgate.netacs.org Specific polynuclear complexes that predominate in concentrated nitric acid solutions include:

[Pt₂(μ-OH)(μ-NO₃)(NO₃)₂(H₂O)₆₋ₓ(OH)ₓ]⁽⁴⁻ˣ⁾⁺

[Pt₄(μ-OH)₃(μ-NO₃)₃(NO₃)₃(H₂O)₉₋ₓ(OH)ₓ]⁽⁷⁻ˣ⁾⁺

[Pt₄(μ-OH)₄(μ-NO₃)₂(NO₃)₄(H₂O)₈₋ₓ(OH)ₓ]⁽⁶⁻ˣ⁾⁺

[Pt₄(μ-OH)₆(NO₃)₃(H₂O)₁₆₋ₓ(OH)ₓ]⁽⁷⁻ˣ⁾⁺ researchgate.net

The stability of these oligomers is notable; even when solutions of platinum(IV) nitrate are made alkaline, the bridging OH ligands are not easily cleaved, preventing the formation of mononuclear [Pt(OH)₆]²⁻. researchgate.net This results in dilution-resistant polynuclear solutions. researchgate.net It has been possible to isolate dimeric anions like [Pt₂(μ-OH)₂(NO₃)₈]²⁻ as single crystals (with a tetramethylammonium (B1211777) salt) for characterization via X-ray diffraction. researchgate.netacs.org

The formation of dimeric and oligomeric structures is not limited to hydroxo and nitrato bridges. Amidate-bridged platinum complexes also demonstrate a rich variety of nuclearities. rsc.org Researchers have successfully synthesized and structurally characterized dinuclear, trinuclear, tetranuclear, pentanuclear, and hexanuclear platinum complexes. rsc.org These complexes can feature a range of metal-metal interactions, including Pt(II)–Pt(II), Pt(II)–Pt(III), Pt(III)–Pt(III), and even mixed-metal Pt(II)–Pd(III) bonds. rsc.org For example, the oxidation of the head-tail dimer cis-[(NH₃)₂Pt(1-MeU)]₂(NO₃)₂ with a mixture of nitrous and nitric acid can yield various dimeric platinum(III) species, such as (NO₂)(NH₃)₂Pt(C₅H₅N₂O₂)₂Pt(NH₃)₂(NO₂)₂·3H₂O. researchgate.net

The synthesis of di-μ-hydroxo bridged dimeric complexes of platinum(II) can be achieved by heating the corresponding dinitrato complexes in water. psu.edu The rate of this dimerization for platinum(II) complexes is dependent on factors such as pH and concentration. psu.edu

| Complex Type | Example Species | Bridging Ligands | Reference |

|---|---|---|---|

| Dimeric Platinum(IV) | [Pt₂(μ-OH)₂(NO₃)₈]²⁻ | μ-OH | researchgate.netacs.org |

| Polynuclear Platinum(IV) | [Pt₄(μ-OH)₃(μ-NO₃)₃(NO₃)₃(H₂O)₉₋ₓ(OH)ₓ]⁽⁷⁻ˣ⁾⁺ | μ-OH, μ-NO₃ | researchgate.net |

| Amidate-Bridged Dinuclear Pt(III) | [Pt(III)₂(NO₃)(H₂O)(NH₃)₄(NHCOtBu)₂]ⁿ⁺ | Amidate | rsc.org |

| Di-μ-hydroxo Dimeric Pt(II) | [{Pt(bipy)(μ-OH)}₂][NO₃]₂ | μ-OH | psu.edu |

Ionic Liquid-Assisted Synthetic Approaches for Platinum-Based Materials

Ionic liquids (ILs) have emerged as versatile media for the synthesis of platinum coordination complexes and materials, offering advantages due to their unique properties like negligible vapor pressure, high thermal and chemical stability, and good electrical conductivity. researchgate.netscienceopen.com They can function as solvents, catalysts, and stabilizers in the preparation of platinum-based materials. researchgate.netscienceopen.com

One approach involves using ILs as a reaction medium for synthesizing platinum complexes. rsc.org For instance, phosphine (B1218219) ligands functionalized with imidazolium (B1220033) salts have been used to create new ionic Pt(0) complexes with high yields (83–96%). These complexes are stable in air and exhibit high thermal stability. rsc.org The use of ILs can facilitate the creation of heterogenized metal complexes where the ionic liquid itself can act as a ligand. rsc.org The synthesis often begins with the preparation of nitrogen-based ionic liquids, such as by reacting 1,2-dimethylimidazole (B154445) with an alkylating agent. rsc.org

Ionic liquids are particularly effective in the preparation of platinum nanoparticles (NPs). scienceopen.com An IL-assisted method can be used for the one-pot synthesis of Pt/IL/Carbon Nanotube (CNT) nanohybrids. scienceopen.com In these syntheses, ILs with high intrinsic charges can stabilize the metal nanoparticles through electrostatic attractions. scienceopen.com The choice of the counter-ion in the ionic liquid, such as in 1-butyl-3-methylimidazolium ([BMIM]), plays a crucial role. scienceopen.com Studies have shown that counter-ions like PF₆⁻ and Cl⁻ allow for the reproducible preparation of Pt/IL/CNT nanohybrids with small Pt NP sizes, which leads to high mass activity for applications like methanol (B129727) oxidation. scienceopen.com

The general process for creating these nanohybrids can involve dispersing CNTs in a solvent with the ionic liquid, followed by sonication. scienceopen.com After purification, the mixture is combined with a platinum precursor, such as K₂PtCl₆, and heated to form the Pt/IL/CNT nanohybrids. scienceopen.com The use of ILs as solvents for platinum catalysts in reactions like hydrosilylation has also been investigated, where organometallic and inorganic platinum complexes are dissolved in the IL to form a distinct catalytic phase that is not miscible with the reactants or products. mdpi.com

| Ionic Liquid Application | Platinum Species | Key Finding | Reference |

|---|---|---|---|

| Ligand Synthesis | Pt(0) complexes | Imidazolium-functionalized phosphine ligands led to air- and thermally-stable Pt(0) complexes in high yields. | rsc.org |

| Nanoparticle Stabilization | Platinum Nanoparticles (NPs) on Carbon Nanotubes (CNTs) | The counter-ion of the ionic liquid (e.g., in [BMIM]X) significantly impacts the size and formation of Pt NPs. | scienceopen.com |

| Catalytic Reaction Medium | Inorganic Pt complexes | ILs can dissolve Pt catalysts to create a separate, recyclable liquid phase for reactions like hydrosilylation. | mdpi.com |

| Solvent/Ligand | Pt(II) complexes | ILs like 1-Ethyl-3-methyl imidazolium chloride can serve as both solvent and ligand in the formation of coordination complexes. | researchgate.net |

Reaction Conditions and Their Impact on Product Formation and Yield

The synthesis of platinum dinitrate and related coordination complexes is highly sensitive to reaction conditions, which significantly influence the purity, yield, and even the structure of the final product. Key parameters include temperature, concentration, reaction time, and pH. hep.com.cnresearchgate.net

In the preparation of high-purity platinum nitrate from spent catalysts, a multi-step process involving dissolution, precipitation, calcination, and neutralization is employed. hep.com.cnresearchgate.net Throughout this process, careful control of conditions is essential. For instance, studies have determined suitable operating conditions to achieve a platinum nitrate yield of 94% with a Pt²⁺ mass fraction greater than 15%. hep.com.cnresearchgate.net

Temperature: Temperature plays a critical role in various stages of platinum chemistry. During the formation of platinum oxide via fusion of chloroplatinic acid with sodium nitrate, the fusion temperature directly affects the catalyst's properties. orgsyn.org Fusions conducted between 450°C and 600°C produce a catalyst that is readily reduced to platinum black, with yields being practically quantitative. orgsyn.org Temperatures below this range result in a lower-activity product, while temperatures that are too low (~300°C) lead to very low yields of platinum oxide. orgsyn.org In other processes, such as the cleavage of hydroxo-bridged platinum dimers, boiling in dilute nitric acid is required to break the bridges and form the dinitrato complex. psu.edu

pH and Concentration: The pH of the reaction medium is a determining factor in the speciation of platinum complexes in aqueous solutions. For instance, the dimerization of aquahydroxo platinum(II) species is highly pH-dependent. psu.edu The formation of platinum aqua or hydroxo complexes can be inhibited by maintaining a high concentration of chloride ions during recrystallization steps for compounds like cisplatin. nih.gov In the synthesis of tetraammineplatinum(II) nitrate, a novel route involving four ligand substitution reactions was developed to proceed under mild temperatures and normal pressures, resulting in a high yield. asianpubs.org

| Parameter | Process | Impact | Reference |

|---|---|---|---|

| Temperature | Fusion for platinum oxide catalyst preparation | Optimal range of 450-600°C for quantitative yield and high activity. | orgsyn.org |

| pH | Dimerization of Pt(II) complexes | The rate of oligomerization is dependent on the pH, as the reactive species is the aquahydroxo complex. | psu.edu |

| Concentration | Purification of cisplatin | High chloride ion concentration inhibits the formation of undesirable aqua/hydroxo side-products. | nih.gov |

| Reagents | Synthesis of [PtLCl₃]⁻ | Substoichiometric NH₄Cl prevents decomposition to platinum black. | nih.gov |

| Overall Conditions | Preparation of high purity platinum nitrate | Optimized temperature, concentration, time, and pH lead to yields of 94%. | hep.com.cnresearchgate.net |

Coordination Chemistry Principles in Platinum Ii Dinitrate Systems

Coordination Geometry and Ligand Field Theory in Platinum(II) Complexes

Platinum(II) complexes, including dinitrate species, predominantly adopt a square-planar coordination geometry. This arrangement is characteristic for metal ions with a d⁸ electron configuration, like Pt(II), where the four ligands lie in a plane around the central platinum ion. The crystal structure of K₂[Pt(NO₃)₄]·H₂O reveals a distorted square-planar coordination around the platinum center, with the platinum atom coordinating to four oxygen atoms from different unidentate nitrato groups. researchgate.net The Pt-O distance in this complex is 2.010(5) Å. researchgate.net Another example, Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH, also exhibits a distorted square-planar geometry. iucr.org

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these complexes. In a square-planar field, the d-orbitals of the platinum(II) ion split in energy. The relative ordering of these orbitals is crucial for explaining the electronic spectra and reactivity of the complexes. For square-planar d⁸ complexes, the dₓ²-y² orbital is invariably the highest in energy due to its direct interaction with the ligands along the x and y axes. The ordering of the other d-orbitals can vary depending on the specific ligands and their π-bonding characteristics. A generally accepted sequence for many square-planar Pt(II) complexes is dₓ²-y² > dxy > dz² > dxz ≈ dyz. This splitting pattern accounts for the characteristic electronic absorption bands observed in the UV-visible spectra of these compounds.

The large energy gap between the highest occupied molecular orbital (HOMO), often with significant d-orbital character, and the lowest unoccupied molecular orbital (LUMO), typically the dₓ²-y² orbital, contributes to the diamagnetic nature and kinetic inertness of many platinum(II) complexes.

Isomerism in Platinum(II) Dinitrate Derivatives (e.g., cis/trans isomerism)

Geometric isomerism, specifically cis-trans isomerism, is a prominent feature in the coordination chemistry of square-planar platinum(II) complexes, including derivatives that could be formed from platinum(II) dinitrate. In these isomers, the spatial arrangement of two different types of ligands around the central platinum ion differs. For a complex with the general formula [PtA₂B₂], the cis isomer has the two 'A' ligands adjacent to each other (at a 90° angle), while the trans isomer has them on opposite sides (at a 180° angle). libretexts.org

These geometric isomers, although having the same chemical formula, are distinct compounds with different physical and chemical properties, such as solubility and reactivity. libretexts.org For instance, the synthesis of cis- and trans- isomers of [Pt(NH₃)₂(phenanthridine)Cl]NO₃ has been reported, demonstrating the formation of nitrate (B79036) salts of these isomeric complexes. rsc.org The preparation often involves starting from cis- or trans-diamminedichloroplatinum(II) and reacting it with silver nitrate to replace a chloride ligand with a labile nitrate ligand, which is then substituted by another ligand. rsc.org

The type of isomer formed can be influenced by synthetic conditions and the nature of the ligands. For example, studies on [Pt(H₂L-S)₂Cl₂] complexes, where H₂L is a thiourea (B124793) derivative, have shown that the pure cis isomer can be obtained initially, which then undergoes isomerization to an equilibrium mixture of cis and trans isomers in various organic solvents. researchgate.net The ability of platinum(II) complexes to form different isomers is critical in various applications, as the biological activity can be highly dependent on the specific geometric arrangement of the ligands. nih.govnih.gov

Electronic Structure and Charge-Transfer Transitions in Platinum Complexes

The electronic structure of platinum(II) complexes gives rise to various electronic transitions upon absorption of light, which are observed in their UV-visible absorption spectra. These transitions can be broadly categorized as d-d (or ligand field) transitions and charge-transfer transitions.

Ligand Field (d-d) Transitions: These transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. In square-planar Pt(II) complexes, these transitions are typically weak due to being Laporte-forbidden.

Charge-Transfer (CT) Transitions: These are generally much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals that are predominantly localized on the ligands.

Ligand-to-Metal Charge-Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge-Transfer (MLCT): An electron is promoted from a metal-based d-orbital to an empty ligand-based orbital (e.g., a π* orbital of an aromatic ligand).

Ligand-to-Ligand Charge-Transfer (LLCT): In complexes with multiple types of ligands, an electron can be transferred from an orbital of one ligand to an orbital of another. nih.gov

Metal-Metal-to-Ligand Charge-Transfer (MMLCT): In dinuclear or polynuclear complexes, transitions can occur from a metal-metal bonding orbital to a ligand-based orbital. researchgate.netacs.org

In platinum(II) terpyridyl acetylide complexes, for example, the lowest-energy absorption can be attributed to an LLCT transition from the acetylide to the terpyridyl ligand. nih.gov By modifying the ligands or the environment (e.g., pH), the nature of the lowest-energy excited state can be switched between LLCT, intraligand charge-transfer (ILCT), and MLCT states. nih.gov Similarly, platinum(II) complexes with arylacetylide ligands exhibit absorption bands that are attributed to mixed dπ(Pt)→π(tpy) and π(C≡CR)→π(tpy) transitions. nih.gov The specific energies and intensities of these charge-transfer bands are sensitive to the nature of both the metal and the ligands, providing a powerful tool for studying the electronic structure of these complexes.

Stability and Lability of Platinum-Nitrate Bonds in Solution

The platinum-nitrate bond in aqueous solution is generally considered to be labile, meaning the nitrate ligand can be readily replaced by other ligands, particularly water. Platinum nitrate solutions are known to be susceptible to hydrolysis, a reaction where water molecules react with the platinum complex. matthey.com This process can lead to an increase in viscosity, gel formation, and in some cases, precipitation of platinum(IV) oxide. matthey.com The rate of hydrolysis is dependent on factors such as the concentration of free acid and the temperature of the solution. matthey.com To enhance stability, commercial platinum nitrate solutions often contain free nitric acid. matthey.com

In the context of Pt(II) complexes, the nitrate ion acts as a good leaving group, which is a key aspect of their reactivity. For example, the synthesis of various platinum complexes often involves an intermediate step where a less labile ligand, like chloride, is replaced by a nitrate ion by reacting the chloro-complex with silver nitrate. The resulting nitrate complex is then used in subsequent reactions where the nitrate is easily displaced by the desired ligand.

Interactions with Various Ligand Types and Coordination Sphere Dynamics

Platinum(II) complexes, including those derived from platinum(II) dinitrate, exhibit a rich coordination chemistry, reacting with a wide array of ligand types. The labile nature of the nitrate ligand makes platinum(II) dinitrate a versatile starting material for the synthesis of other platinum complexes. The coordination sphere around the platinum(II) center is dynamic, and ligand substitution reactions are fundamental to its chemistry.

Platinum(II) forms stable complexes with various donor atoms, including:

Nitrogen Donors: Ammonia (B1221849), primary and secondary amines, and heterocyclic amines like pyridine (B92270) and phenanthridine. rsc.orgcymitquimica.comnih.gov

Phosphorus Donors: Phosphines, such as triphenylphosphine, are soft ligands that form strong bonds with the soft Pt(II) center. wikipedia.org

Sulfur Donors: Thiolates and thioureas are also soft ligands that coordinate strongly to platinum(II). researchgate.netnih.gov

Halide Ions: Chloride, bromide, and iodide ions are common ligands in platinum chemistry.

The reaction of cis- and trans-diamminedichloroplatinum(II) with purine and its derivatives has been studied, showing the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, and 2:1. nih.gov The dynamics of the coordination sphere are also evident in isomerization reactions. For instance, some cis isomers of platinum(II) complexes can convert to the trans isomer in solution, with the equilibrium position depending on the solvent. researchgate.net

The interaction between the platinum complex and the incoming ligand is influenced by steric factors. The "flatness" of the square-planar platinum complex can affect its approach to binding sites on larger molecules like nucleobases. acs.org Furthermore, the coordination of solvent molecules, such as acetonitrile, can occur, leading to the formation of complex cations like [Pt(C₂H₃N)₂(C₆H₁₄N₂)]²⁺. cas.cz

Polynuclear Platinum(IV) Nitrate Complexes in Aqueous Media

While the focus is on Platinum(II), it is important to note that in nitric acid solutions, platinum often exists in the +4 oxidation state, and these solutions are known to contain a complex mixture of polynuclear species. researchgate.netacs.org The speciation of platinum(IV) in nitric acid is dominated by the formation of aqua-hydroxo-nitrato complexes. acs.org

Upon standing for several hours, mononuclear platinum(IV) species in nitric acid solutions tend to oligomerize, forming polynuclear complexes with bridging hydroxide (OH⁻) and sometimes nitrate (NO₃⁻) ligands. acs.org Using ¹⁹⁵Pt NMR spectroscopy, oligomeric complexes containing two and four platinum atoms have been definitively identified, with evidence for even larger aggregates. acs.org

X-ray absorption fine structure (XAFS) spectroscopy has also been employed to study these systems. nih.gov These studies have revealed that the formation of polynuclear Pt(IV) complexes is dependent on the metal concentration and the temperature at which the platinum source, such as Na₂Pt(OH)₆, is dissolved. nih.gov At lower concentrations or without heating, dinuclear complexes may be the dominant species, while at higher concentrations and with heating, larger polynuclear complexes, including tetranuclear and hexanuclear species, become more prevalent. nih.gov

Specific examples of characterized polynuclear complexes include the dinuclear anion [Pt₂(μ-OH)₂(NO₃)₈]²⁻ and larger structures like [Pt₄(μ₃-OH)₂(μ₂-OH)₄(NO₃)₁₀] and [Pt₆(μ₃-OH)₄(μ₂-OH)₆(NO₃)₁₂]²⁺. acs.org The fundamental building block for many of these larger structures is proposed to be a Pt[μ-O(H)]₂Pt ring. researchgate.netresearchgate.net

Theoretical Computational Studies of Platinum(II) Dinitrate Coordination

Computational chemistry provides valuable insights into the structure, bonding, and reactivity of platinum complexes. Density Functional Theory (DFT) is a widely used method to study these systems. While specific theoretical studies focusing exclusively on platinum(II) dinitrate are not abundant in the provided results, the principles can be inferred from studies on related complexes.

Theoretical calculations have been instrumental in understanding the electronic structure and spectroscopic properties of platinum complexes. For instance, DFT and time-dependent DFT (TD-DFT) calculations are used to assign the character of electronic transitions, such as MLCT, LMCT, and LLCT, observed in the absorption and emission spectra of platinum(II) complexes. nih.govnih.gov These calculations help to correlate the observed photophysical properties with the molecular and electronic structure of the compounds.

Computational methods are also used to investigate reaction mechanisms and the stability of different isomers. For example, the stabilization of the cis isomer of a square-planar platinum(II) complex bearing bulky fluorinated phosphane ligands was rationalized through DFT calculations and Natural Bond Orbital (NBO) analysis, which identified a stabilizing C-F···Pt interaction. nih.gov

In the context of platinum(IV) nitrate systems, DFT methods have been successfully employed to calculate the ¹⁹⁵Pt NMR chemical shifts of various [Pt(NO₃)n(OH)₆-n]²⁻ and [Pt(NO₃)n(OH₂)₆-n]⁴⁻ⁿ species in aqueous nitric acid. researchgate.net These calculations, which often need to account for relativistic effects for heavy elements like platinum, can help in the assignment of complex NMR spectra and in understanding the speciation in solution. researchgate.net Similar theoretical approaches could be applied to platinum(II) dinitrate systems to predict their geometry, vibrational frequencies, electronic spectra, and the thermodynamics of ligand substitution reactions.

Data Tables

Table 1: Selected Platinum(II) Nitrate Derivative Complexes and Their Geometries

| Compound Formula | Coordination Geometry | Key Structural Features | Reference |

| K₂[Pt(NO₃)₄]·H₂O | Distorted Square-Planar | Pt coordinates four O atoms from unidentate nitrato groups. | researchgate.net |

| Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH | Distorted Square-Planar | Monodentate phenanthroline and tridentate phosphine-imine ligands. | iucr.org |

| cis-[Pt(NH₃)₂(phenanthridine)Cl]NO₃ | Square-Planar | Nitrate as a counter-ion to the cationic complex. | rsc.org |

| trans-[Pt(NH₃)₂(phenanthridine)Cl]NO₃ | Square-Planar | Trans arrangement of ammine ligands; nitrate counter-ion. | rsc.org |

Table 2: Types of Electronic Transitions in Platinum(II) Complexes

| Transition Type | Description | Example Complex Type | Reference |

| Ligand Field (d-d) | Electron promotion between metal d-orbitals. | General [PtL₄]²⁺ | acs.org |

| Metal-to-Ligand Charge-Transfer (MLCT) | Electron transfer from a metal-centered orbital to a ligand-centered orbital. | Platinum(II) terpyridyl complexes | nih.gov |

| Ligand-to-Metal Charge-Transfer (LMCT) | Electron transfer from a ligand-centered orbital to a metal-centered orbital. | Platinum(II) halide complexes | N/A |

| Ligand-to-Ligand Charge-Transfer (LLCT) | Electron transfer between orbitals of different ligands. | Platinum(II) terpyridyl acetylide complexes | nih.gov |

| Metal-Metal-to-Ligand Charge-Transfer (MMLCT) | Electron transfer from a metal-metal bond to a ligand orbital in dinuclear complexes. | Dinuclear Platinum(II) dimers | researchgate.netacs.org |

Catalytic Applications and Mechanistic Investigations Involving Platinum Ii Dinitrate and Platinum Based Catalysts

Platinum(II) Dinitrate as a Precursor in Catalyst Synthesis

The choice of the metal precursor is a critical factor in the design and synthesis of heterogeneous catalysts, as it significantly influences the final properties of the catalyst, such as metal dispersion, particle size, and interaction with the support material. Platinum(II) dinitrate, often in the form of its amine complexes like dinitrodiammineplatinum(II) nitrate (B79036) solution ([Pt(NH₃)₂(NO₂)₂]), is a widely utilized precursor for preparing platinum catalysts. google.com Its chlorine-free nature is a significant advantage, preventing the potential poisoning of the catalyst and corrosion of equipment, which can be an issue with common chloride-based precursors like hexachloroplatinic acid. google.comrsc.org

Supported platinum catalysts are a cornerstone of industrial chemistry, employed in processes ranging from petroleum refining to pollution control. samaterials.comfuture4200.com These catalysts consist of platinum nanoparticles dispersed on a high-surface-area support material. samaterials.com The use of a support maximizes the efficiency of the expensive noble metal by providing a large surface area for the reaction to occur. catalysis.blog

The most common method for preparing these catalysts using a platinum(II) dinitrate precursor is incipient wetness impregnation. berkeley.edu In this technique, the porous support material is filled with a solution containing the platinum precursor, such as Pt(NH₃)₄(NO₃)₂. berkeley.edu The volume of the solution is approximately equal to the pore volume of the support. The material is then dried and subsequently calcined (heated to a high temperature) and/or reduced (treated with a reducing agent like hydrogen) to decompose the precursor and form metallic platinum nanoparticles on the support surface. The properties of the dinitrodiammine platinum nitrate solution, such as its aging and the degree of polymerization of the platinum complex, can be controlled to improve the deposition efficiency and the performance of the final catalyst. google.com

Key Steps in Supported Catalyst Preparation:

Precursor Solution Preparation: Dissolving a platinum nitrate compound (e.g., dinitrodiammine platinum) in an aqueous solution. google.com

Impregnation: Soaking the support material (like alumina) in the precursor solution. syr.edu

Drying: Removing the solvent, typically in an oven at a moderate temperature.

Calcination/Reduction: Decomposing the precursor to form platinum nanoparticles through high-temperature treatment in air (calcination) followed by hydrogen (reduction). berkeley.edu

The catalytic activity of platinum is often size-dependent, making the synthesis of nanosized catalysts with controlled dimensions a major area of research. mdpi.comnih.gov Using platinum nitrate precursors, researchers can synthesize highly dispersed platinum catalysts, including nanoparticles with narrow size distributions and even single-atom catalysts. rsc.org

For instance, studies have shown that using platinum(IV) nitrate as a precursor in non-aqueous solvents can produce extremely small platinum species. rsc.org The synthesis conditions, such as the choice of solvent (e.g., isopropanol (B130326), ethylene (B1197577) glycol) and the reaction temperature, play a crucial role in determining the final size of the platinum particles. rsc.orgnih.gov One study demonstrated that synthesis at 25°C in isopropanol resulted in platinum nanoparticles with an average size of 1.4 nm, as well as individual platinum atoms, while synthesis at 180°C in ethylene glycol yielded larger nanoparticles of about 2.8 nm. rsc.org Sol-gel methods have also been employed, where a precursor like tetramethoxysilane (B109134) is hydrolyzed to form a porous silica (B1680970) gel, and a platinum chloride solution is introduced at the sol stage to embed nanosized platinum particles (5-10 nm) within the silica matrix. researchgate.net

Influence of Synthesis Conditions on Platinum Nanoparticle Size

| Platinum Precursor | Synthesis Method | Solvent/Medium | Temperature (°C) | Resulting Pt Particle Size | Reference |

|---|---|---|---|---|---|

| Platinum(IV) nitrate | Reduction | Isopropanol | 25 | 1.4 nm (and single atoms) | rsc.org |

| Platinum(IV) nitrate | Reduction | Ethylene glycol | 180 | 2.8 nm | rsc.org |

| H₂PtCl₆ | Sol-gel | Methanol (B129727) | Ambient | 5-10 nm | researchgate.net |

| H₂PtCl₆ | Polyol method | Ethylene glycol | 160 | 2, 4, or 8 nm | mdpi.com |

Roles in Oxidation and Hydrogenation Catalysis

Platinum catalysts derived from nitrate precursors are highly versatile, demonstrating exceptional activity in both oxidation and hydrogenation reactions. researchgate.netresearchgate.net

Oxidation Catalysis: Platinum catalysts are critical for the oxidation of various compounds, a key process in automotive catalytic converters for controlling emissions of carbon monoxide (CO), unburned hydrocarbons, and nitrogen oxides (NOx). researchgate.netyoutube.com They are also used for the oxidation of methanol and the preferential oxidation of CO in hydrogen-rich streams (PROX), which is essential for purifying hydrogen for fuel cells. berkeley.edursc.org The catalyst's performance in these reactions is often enhanced by the choice of support material, with ceria-supported platinum showing high activity for CO and methane (B114726) oxidation. researchgate.netresearchgate.net

Hydrogenation Catalysis: Hydrogenation, the addition of hydrogen to a molecule, is a fundamental reaction in the chemical industry, used in the production of pharmaceuticals, fine chemicals, and food products. youtube.comrsc.org Platinum catalysts are highly effective for hydrogenating a wide range of functional groups. researchgate.net This includes the reduction of nitro compounds to amines, the conversion of unsaturated alkenes and alkynes to saturated alkanes, and the hydrogenation of ketones to alcohols. wikipedia.org The selectivity of these reactions can often be controlled by adjusting reaction conditions and catalyst formulation. researchgate.netwikipedia.org For example, it's possible to hydrogenate alkenes without reducing nitro groups present in the same molecule. wikipedia.org

Catalytic Mechanisms and Reaction Kinetics

Understanding the underlying mechanisms and kinetics of reactions on platinum surfaces is essential for optimizing catalyst design and performance.

The catalytic cycle on a heterogeneous catalyst begins with the adsorption of reactant molecules onto the active sites on the catalyst surface. ebsco.com For platinum-catalyzed reactions, this typically involves the surface of the platinum nanoparticles.

In hydrogenation reactions, a key step is the dissociative adsorption of hydrogen (H₂). rsc.orgrsc.org The H₂ molecule breaks apart upon interacting with the platinum surface, forming adsorbed hydrogen atoms (H*). ebsco.com This process is often spontaneous and highly efficient on platinum, creating a surface rich in reactive hydrogen ready to engage with other adsorbed molecules. rsc.orgacs.org

In oxidation reactions involving organic molecules, the mechanism often involves the breaking of carbon-hydrogen (C-H) bonds. ebsco.com The organic molecule adsorbs onto the platinum surface, where C-H bonds are cleaved, leading to the formation of bonds between the resulting fragments and the platinum atoms. ebsco.com Similarly, for oxygen reduction reactions, the dissociative adsorption of oxygen (O₂) is a critical step, though it can be more complex than H₂ dissociation. mdpi.com

The kinetics of these surface reactions are influenced by factors such as the surface coverage of reactants and the presence of any catalyst poisons. syr.edursc.org For example, in CO oxidation, high coverage of CO on the platinum surface can inhibit the adsorption of O₂, slowing down the reaction. berkeley.edu

Adsorption and Dissociation Data on Platinum Surfaces

| Reactant | Process | Surface | Key Finding | Reference |

|---|---|---|---|---|

| Hydrogen (H₂) | Dissociation | Pt(111) | Dissociative adsorption is often spontaneous, not requiring significant activation energy. | rsc.org |

| Hydrogen (H₂) | Dissociation | Pt/C-WC | Low energy barrier for H₂* → 2H* (0.06 eV on Pt, 0.13 eV on Pt/C-WC at 298 K). | rsc.org |

| Oxygen (O₂) | Adsorption | Pt(111) | Adsorption energy measured at -0.62 eV. | mdpi.com |

| Carbon Monoxide (CO) | Adsorption | Pt clusters | Forms dense chemisorbed monolayers that can inhibit O₂ activation. | berkeley.edu |

Alumina (B75360) (Al₂O₃): Alumina is widely used as a support due to its high thermal stability and large surface area, which allows for the excellent dispersion of platinum nanoparticles, maximizing the number of available active sites. samaterials.comcatalysis.blog In some cases, alumina can participate in the reaction through bifunctional catalysis. For instance, in acetone (B3395972) hydrogenation, the acidic sites on the alumina support can act as a reservoir for reactive intermediates, while the platinum sites are primarily responsible for dissociating hydrogen. syr.edu

Ceria (CeO₂): Ceria is considered an "active" support, particularly for oxidation reactions. aiche.org It possesses oxygen storage capacity, meaning it can release and take up lattice oxygen. In reactions like methane oxidation, the mechanism is thought to occur at the platinum-ceria interface, where dissociated methane on the platinum reacts with lattice oxygen from the ceria support. researchgate.net This strong metal-support interaction (SMSI) can significantly enhance catalytic activity compared to more inert supports like alumina. acs.org Ceria also helps to stabilize platinum nanoparticles against sintering (agglomeration at high temperatures), which preserves the catalyst's activity over time. aiche.org The formation of a Pt–O–Ce interaction is a key factor controlling the catalytic activity. researchgate.net

Synergistic Effects of Single-Atom and Atomic Cluster Sites in Catalysis

Research has shown that for certain reactions, neither single atoms nor nanoparticles alone provide optimal performance. Instead, a combination of Pt single atoms and nanoclusters demonstrates superior catalytic efficiency. In the context of the hydrogen evolution reaction (HER), computational studies have revealed that atomic step-rich Pt clusters are effective for water dissociation, while platinum single atoms loaded on defective graphene are beneficial for hydrogen coupling. chinesechemsoc.org A catalyst combining both these sites (PtSA/NC-DG) was synthesized and showed significantly higher mass activity—nearly 6 and 10 times greater than its single-atom counterpart and the commercial Pt/C catalyst, respectively. chinesechemsoc.org

Similarly, in the selective hydrogenation of halonitrobenzenes, catalysts featuring dual sites of coexisting Pt₁ and Ptₙ (atomic clusters) on a silica support (Pt₁₊ₙ/SiO₂–N) exhibited excellent activity and high selectivity (99% for haloanilines). acs.org In contrast, catalysts with only single platinum atoms were almost inactive. acs.org Mechanistic studies indicated that the Pt clusters are crucial for dissociating H₂, while the single-atom sites are energetically favored for adsorbing the nitro group, with the two sites working in concert to optimize the reaction. acs.org This synergy between spatially intimate platinum atoms in different configurations can lead to unique geometric and electronic structures that are highly beneficial for catalysis. acs.orgcardiff.ac.uk

The synergy is not limited to single atoms and clusters. Hybrid catalysts that anchor platinum alloys (like Pt₃Co) onto carbon decorated with single platinum atoms have also been developed for the oxygen reduction reaction (ORR). researchgate.net In these systems, the Pt₃Co core nanocrystals electronically modulate the adjacent single Pt atoms, which facilitates the absorption of intermediates and leads to faster kinetics. researchgate.net This hybrid approach leverages the high intrinsic activity of the alloy and the maximum atom economy of single-atom catalysts to create a durable and highly efficient system. researchgate.net

Activation Energies and Rate-Determining Steps in Platinum-Catalyzed Reactions

A catalyst functions by providing an alternative reaction pathway with a lower activation energy (Eₐ), thereby increasing the reaction rate without being consumed. chemistrytalk.orgcatalysis.blog Platinum-based catalysts are highly effective at lowering the activation energy for a variety of organic reactions. fiveable.me

The activation energy is a critical parameter in reaction kinetics and can be determined experimentally. For instance, a temperature-dependent study of the electron-transfer reaction between hexacyanoferrate(III) and thiosulfate (B1220275) ions found that platinum nanoparticles significantly lowered the activation energy. The uncatalyzed reaction had an Eₐ of 38.3 ± 2.0 kJ/mol, whereas the platinum-catalyzed reaction had an Eₐ of 17.6 ± 0.9 kJ/mol. acs.org Similarly, for the hydrogen generation from the hydrolysis of sodium borohydride (B1222165) (NaBH₄), a platinum catalyst supported on mesoporous carbon (Pt-MCM) exhibited an activation energy of 37.7 kJ mol⁻¹, which is competitive with other noble metal catalysts. researchgate.net

In the field of electrocatalysis, activation energies are crucial for understanding the efficiency of reactions such as the oxygen reduction reaction (ORR). Studies on platinum and platinum alloys have provided detailed insights. For the ORR in 0.1 M perchloric acid, apparent activation energies were determined for various catalysts at a potential of 0.93 V. acs.org

Table 1: Apparent Activation Energies for Oxygen Reduction Reaction (ORR) on Various Platinum-Based Catalysts

| Catalyst | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Pt/C | 21 | acs.org |

| Polycrystalline Pt | 21 | acs.org |

| Sputtered Pt₃Co | 22 | acs.org |

| Sputtered Pt₃Ni | 23 | acs.org |

| Pt₃Ni/C | 24 | acs.org |

| PtCo/C | 24 | acs.org |

| Pt₃Co/C | 25 | acs.org |

| Annealed Pt₃Co | 25 | acs.org |

Recent theoretical studies on nitrate electroreduction on platinum surfaces have focused on the initial activation step of the nitrate ion. It was found that the activation does not proceed from the commonly assumed bidentate adsorbed nitrate. Instead, a tridentate configuration, where the nitrate is parallel to the surface involving the nitrogen atom, is the key requirement for its activation on a Pt(100) surface. acs.orgua.esacs.org This insight into the rate-determining activation step could guide the design of more efficient catalysts for nitrate reduction. acs.orgua.esacs.org

Catalyst Selectivity and Deactivation Mechanisms

While platinum catalysts are highly active, their practical application can be hindered by issues of selectivity and deactivation. Catalyst deactivation, a permanent loss in catalytic activity, can occur through several mechanisms, including poisoning, fouling (e.g., coke formation), and thermal degradation. princeton.edu

In oxidation reactions, the presence of oxygen can lead to the deactivation of platinum catalysts. Studies on the oxidation of alcohols and D-gluconate have shown that catalyst deactivation is often caused by the formation of platinum surface oxides or the penetration of oxygen atoms into the platinum lattice. researchgate.nettue.nltue.nl This self-oxidation can impact the catalyst's activity. researchgate.net However, this deactivation can sometimes be reversed by temporarily removing the oxygen supply, allowing reducing compounds in the reaction mixture to reactivate the platinum sites. tue.nl

For high-temperature processes like the dehydrogenation of paraffins, the primary cause of deactivation is the formation of coke on the catalyst surface, which blocks active sites. acs.org Metal sintering, where small platinum particles migrate and agglomerate into larger, less active ones, is another significant deactivation pathway at high temperatures. acs.org

Catalyst selectivity is crucial for ensuring the desired product is formed with minimal byproducts. In hydrogenation reactions, platinum catalysts show important selectivity features. For example, when using Adams' catalyst (platinum dioxide), it is possible to hydrogenate an alkene without reducing a nitro group present in the same molecule. wikipedia.orgsigmaaldrich.com Furthermore, platinum catalysts are often preferred over palladium-based ones for the reduction of nitro compounds to amines because they minimize the competing reaction of hydrogenolysis. wikipedia.orgsigmaaldrich.com The choice of support material can also influence deactivation. Platinum catalysts on acidic supports like γ-Al₂O₃ and SiO₂-Al₂O₃ tend to deactivate more significantly during cyclopropane (B1198618) hydrogenation due to the accumulation of carbonaceous deposits, whereas catalysts on non-acidic supports like SiO₂ show no detectable deactivation. cardiff.ac.uk

Application in Specific Chemical Synthesis Reactions

Platinum-based catalysts, often prepared from precursors like platinum dinitrate or tetraammineplatinum(II) nitrate, are workhorses in organic synthesis, valued for their high efficiency in a range of reactions. wikipedia.orgpatsnap.com

One of the most prominent applications is in hydrogenation reactions . Platinum catalysts are highly effective for the hydrogenation of alkenes to alkanes and ketones to alcohols. fiveable.mesigmaaldrich.com Adams' catalyst (platinum dioxide, PtO₂), which is prepared by fusing a platinum nitrate salt with sodium nitrate, is a widely used catalyst for these transformations. wikipedia.org The active catalyst, platinum black, is formed in situ upon exposure to hydrogen. wikipedia.org

Platinum catalysts are also employed in asymmetric hydrogenation to produce chiral compounds, which is critical in the pharmaceutical industry. While an unmodified platinum catalyst typically yields a racemic mixture, modifying the catalyst with a chiral compound (like cinchonidine) can lead to the formation of a specific enantiomer with high selectivity. alfachemic.com

In addition to hydrogenation, platinum catalysts are used for:

Hydrosilylation: The addition of a Si-H bond across a C=C double bond is effectively catalyzed by platinum compounds. Speier's catalyst (H₂PtCl₆) is a well-known example for this reaction. wikipedia.org

Cycloaddition Reactions: As a transition metal, platinum possesses special Lewis acid properties that allow it to catalyze various cycloaddition reactions, which are important for synthesizing cyclic molecules. alfachemic.com

Oxidation and Dehydrogenation: Platinum catalysts are used in oxidation reactions, such as the conversion of alcohols to carbonyl compounds, and in dehydrogenation reactions. wikipedia.orgsigmaaldrich.com

Reduction of Functional Groups: They are particularly effective in reducing nitro compounds to amines. sigmaaldrich.com

Tetraammineplatinum(II) nitrate is an ideal precursor for preparing supported catalysts, such as Pt/C and Pt/SiO₂, because it has good water solubility and decomposes to metallic platinum upon heating. patsnap.com This highlights the role of nitrate-containing platinum complexes as key starting materials for creating the final, active catalytic species used in these diverse synthetic applications.

Environmental Biogeochemistry and Remediation Strategies for Platinum Species

Bioavailability and Chemical Behavior of Platinum in Environmental Compartments

The bioavailability of platinum—the fraction of the total platinum in an environment that is available for uptake by organisms—is intrinsically linked to its chemical speciation. chalmers.se Generally, soluble platinum compounds are significantly more bioavailable and toxic than insoluble, metallic forms. who.int The transformation of inert platinum particles into soluble complexes is therefore a key step in its potential to enter the food web. nih.gov

Factors influencing the bioavailability of platinum include:

Chemical Form: Soluble species, such as certain chloride or organic complexes, are more readily taken up by organisms. who.int

Water Chemistry: Parameters like water hardness can mitigate platinum toxicity, similar to other transition metals. inrs.ca

Presence of Ligands: Complexation with natural organic matter, such as humic acids, can either increase or decrease bioavailability, depending on the specific complex formed and the organism . chalmers.sepublish.csiro.au Siderophores, which are organic ligands secreted by microbes, can also solubilize platinum, increasing its environmental mobility. chalmers.se

Studies comparing platinum group elements have often found that palladium (Pd) is more bioavailable and mobile than platinum (Pt), which in turn is more so than rhodium (Rh). chalmers.senih.gov Once taken up by aquatic organisms, platinum has been shown to bind to proteins, which is a major factor in its accumulation. chalmers.se For example, in the freshwater crustacean Asellus aquaticus, bioaccumulation factors for platinum have been reported to be as high as 85 times greater than the concentration in its environment. researchgate.net

Factors Affecting Platinum Bioavailability

| Factor | Influence on Bioavailability | Reference |

|---|---|---|

| Chemical Speciation | Soluble forms (e.g., chloride complexes) are more bioavailable than insoluble metallic Pt. | who.int |

| Water Hardness | May decrease toxicity and bioavailability. | inrs.ca |

| Humic Substances | Can increase mobility and uptake in some cases, contrary to typical expectations. | publish.csiro.auresearchgate.net |

| Siderophores | Can solubilize metallic Pt, increasing mobility and potential uptake. | chalmers.se |

Ecotoxicological Considerations and Risk Assessment of Platinum Compounds in Environmental Systems

The increasing environmental concentrations of platinum necessitate a thorough evaluation of its ecotoxicological effects and associated risks. The toxicity of platinum is highly dependent on its specific chemical form. who.int For instance, soluble platinum salts are known to be much more toxic than metallic platinum. who.int Platinum-based anticancer drugs, such as cisplatin (B142131) and carboplatin (B1684641), are of particular concern as they are designed to be cytotoxic and are released into wastewater from hospitals. researchgate.netmdpi.com

Acute toxicity studies on aquatic organisms have demonstrated these differences. For the crustacean Daphnia magna, platinum complexes were found to be the most toxic class of anticancer drugs. nih.gov The toxicity of platinum has been studied in various aquatic organisms, including fish, crustaceans, and microalgae. researchgate.net For example, exposure to Pt(IV)Cl₆²⁻ inhibited algal growth, with a reported EC₅₀ (half-maximal effective concentration) of 142 µg/L. brieflands.com

Risk assessment for platinum in the environment considers both the concentrations found in different compartments (air, water, soil) and the toxicological data. chalmers.se While current environmental levels are generally low, elevated concentrations are found in roadside soils and urban sediments. chalmers.seresearchgate.net A risk assessment code (RAC) applied to various platinum species in soil suggested a low to medium risk, with the mobility of Pt(II) being higher than that of platinum nanoparticles. nih.gov For platinum-based drugs, risk quotients calculated for hospital wastewater effluents have sometimes indicated a potential toxicity risk for aquatic organisms, although concentrations are often significantly reduced in municipal wastewater treatment plants through processes like adsorption to sludge. researchgate.netbrieflands.com However, the long-term effects of chronic, low-dose exposure to these compounds are not yet fully understood and require further investigation. mdpi.com

Ecotoxicity Data for Platinum Compounds

| Organism | Platinum Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Algae (R. subcapitata) | Pt(IV)Cl₆²⁻ | EC₅₀ (Growth Inhibition) | 142 µg/L | brieflands.com |

| Algae (C. fusca) | Ultrafiltrable Pt | EC₅₀ (Growth Inhibition) | 93 µg/L | publish.csiro.au |

| Crustacean (Daphnia magna) | Platinum Complexes (general) | Acute Toxicity Ranking | Highest among anticancer drugs | nih.gov |

Advanced Treatment Technologies for Platinum Compound Removal and Recovery from Wastewaters

Given the economic value and potential toxicity of platinum, there is growing interest in advanced technologies for its removal and recovery from industrial and municipal wastewaters. plos.orgiwaponline.com Conventional wastewater treatment is not specifically designed to remove platinum compounds, although some removal occurs through adsorption to sludge. brieflands.com Advanced methods being explored include membrane filtration, advanced oxidation processes (AOPs), and various sorption techniques. iwaponline.comresearchgate.net

Biological Recovery of Platinum Complexes from Aqueous Streams

A promising and sustainable approach for treating low-concentration platinum waste streams is biological recovery, or bioremediation. plos.orgnih.gov This technology utilizes the metabolic capabilities of microorganisms, including bacteria and fungi, to recover precious metals from aqueous solutions through processes like biosorption and enzymatic reduction. plos.orgmdpi.com

Biosorption: The cell walls of microbial biomass contain various functional groups that can bind metal ions from a solution. nih.gov Inactive or dead microbial biomass, such as fungi from the genus Aspergillus and yeast like Saccharomyces, has been successfully used to adsorb Pt(IV) ions from solutions. mdpi.comnih.gov The efficiency of this process is influenced by factors such as pH, with optimal retention of Pt(IV) often occurring in acidic conditions (e.g., pH 2.0). mdpi.com Fungi of the Aspergillus species have demonstrated a high adsorption capacity for Pt(IV), reaching up to 5.49 mg per gram of biomass. mdpi.com

Bioreduction: Certain bacteria can enzymatically reduce platinum ions from a soluble, higher oxidation state (like Pt(IV) or Pt(II)) to insoluble, metallic nanoparticles (Pt(0)). plos.orgacs.org Species such as Shewanella oneidensis and Cupriavidus metallidurans have been shown to completely recover PtCl₄²⁻ and PtCl₆²⁻ from solution, precipitating the metal both inside and outside the cell. plos.orgnih.gov This process not only removes the dissolved platinum but also synthesizes valuable platinum nanoparticles that have catalytic applications. nih.gov Research has also demonstrated that halophilic (salt-loving) bacteria can effectively recover platinum in highly saline and acidic conditions, which are characteristic of some industrial waste streams. acs.org

These biological methods offer a cost-effective and environmentally friendly alternative to conventional physicochemical recovery techniques, turning a waste problem into a resource recovery opportunity. plos.orgoatext.com

Microorganisms Used in Platinum Biorecovery

| Microorganism | Platinum Complex | Recovery Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cupriavidus metallidurans CH34 | PtCl₄²⁻, PtCl₆²⁻, Cisplatin | Bioreduction | Quantitative recovery of all three complexes. Most resistant species tested. | plos.org |

| Shewanella oneidensis MR-1 | PtCl₄²⁻, PtCl₆²⁻, Cisplatin | Bioreduction | Complete recovery of chloro-complexes and cisplatin. | plos.org |

| Aspergillus sp. (Fungi) | Pt(IV) | Biosorption | High adsorption capacity (5.49 mg/g) at acidic pH. | mdpi.com |

| Saccharomyces sp. (Yeast) | Pt(IV) | Biosorption | Effective at acidic pH, but lower capacity than Aspergillus. | mdpi.com |

| Halophilic Mixed Cultures | Pt(II), Pt(IV) | Bioreduction | >97% recovery in high salt, acidic conditions. | acs.org |

Physicochemical Methods for Environmental Remediation

Physicochemical remediation methods are widely employed to remove platinum species from aqueous environments, such as industrial effluents and contaminated water sources. researchgate.net These techniques leverage physical and chemical principles to separate, immobilize, or transform platinum compounds into less harmful or more easily recoverable forms. researchgate.net Key methods include adsorption, ion exchange, photocatalysis, and various electrochemical processes. ijrrjournal.comwatermanaustralia.comsaimm.co.za The selection of a specific method often depends on factors like the concentration of platinum, the chemical form (speciation) of the platinum present, the pH of the solution, and the presence of other ions. watermanaustralia.com

Adsorption

Adsorption is a surface phenomenon where ions, atoms, or molecules from a liquid adhere to the surface of a solid adsorbent. It is a common method for removing heavy metals from wastewater. researchgate.net Various materials have been investigated for their capacity to adsorb platinum ions from aqueous solutions. These include activated carbons, chitosan-based resins, and other modified materials.

Research has shown that modified adsorbents can exhibit high selectivity and capacity for platinum. For instance, a crosslinked chitosan (B1678972) resin modified with L-lysine demonstrated a maximum adsorption capacity of 129.26 mg/g for Pt(IV) at a pH of 1.0. nih.gov The process was found to be spontaneous and exothermic, with the pseudo-second-order kinetic model providing the best correlation, indicating that chemical sorption is the rate-limiting step. nih.gov Similarly, magnetic cross-linking chitosan nanoparticles modified with ethylenediamine (B42938) showed a maximum loading capacity of 171 mg/g for Pt(IV) at a pH of 2.0. nih.gov

Mesoporous carbons, such as CMK-3, have also been studied. The adsorption capacity for Pt(IV) on these materials is influenced by the acidity of the solution. At a pH of 3, sulfur-impregnated mesoporous carbon (CMK-3/S) showed a higher maximum adsorption capacity (1.1 mmol g⁻¹) compared to the unmodified version (0.9 mmol g⁻¹). osti.gov However, in a highly acidic solution (1 M HCl), this benefit disappeared, with capacities dropping to 0.3 and 0.4 mmol g⁻¹ for CMK-3/S and CMK-3, respectively. osti.gov

Table 1: Performance of Various Adsorbents for Platinum (Pt) Removal

| Adsorbent Material | Platinum Species | Optimal pH | Maximum Adsorption Capacity | Reference |

|---|---|---|---|---|

| L-lysine modified crosslinked chitosan resin | Pt(IV) | 1.0 | 129.26 mg/g | nih.gov |

| Ethylenediamine-modified magnetic chitosan nanoparticles (EMCN) | Pt(IV) | 2.0 | 171 mg/g | nih.gov |

| Functionalized chitosan (Ch-GA-HQC) | Pt(IV) | - | 203.9 mg/g | rsc.org |

| Sulfur-impregnated mesoporous carbon (CMK-3/S) | Pt(IV) | 3.0 | 1.1 mmol/g | osti.gov |

| N-triethoxysilylpropyl-N′-benzoylthiourea-modified silica (B1680970) gel (TESP-BT-SG) | Pt | - | 97% Extraction Efficiency | rsc.org |

Ion Exchange

Ion exchange is a highly effective technique for the recovery of precious metals from industrial effluents, particularly from dilute solutions. watermanaustralia.comsaimm.co.za The process involves the exchange of ions between a solid material (the ion exchange resin) and a liquid solution. watermanaustralia.com In the context of platinum remediation, anionic chlorocomplexes of platinum, such as [PtCl₆]²⁻, are commonly targeted. nih.gov

Various types of ion exchange resins, including strong and weak basic anion exchangers, have proven effective. ijrrjournal.com Studies indicate that strong-base anion exchange resins are particularly efficient for removing platinum from effluents. ijrrjournal.com For example, research on recovering platinum group metals from acidic and high-chloride wastewater demonstrated that resins with a thiourea (B124793) functional group (TP 214) or polyamine functional groups (Lewatit A 365, MonoPlus M 500) could successfully extract platinum. saimm.co.za Another study highlighted the use of chelating resin Purolite S985, which achieved up to 95% recovery of platinum from sulfate-chloride solutions. mdpi.com The effectiveness of ion exchange is dependent on parameters such as pH, metal concentration, and the presence of competing ions. watermanaustralia.com

Table 2: Ion Exchange Resins for Platinum (Pt) Recovery

| Ion Exchange Resin | Functional Group | Target Solution | Recovery Efficiency | Reference |

|---|---|---|---|---|

| Purolite S985 | Chelating | Sulfate-chloride | Up to 95% for Pt | mdpi.com |

| Lewatit TP 214 | Thiourea | Acidic, high-chloride | High PGM loading | saimm.co.za |

| Lewatit MonoPlus M 500 | - | Acidic, high-chloride | Effective PGM extraction | saimm.co.za |

| Lewatit A 365 | Polyamine | Acidic, high-chloride | Effective PGM extraction | saimm.co.za |

| Puromet MTS9200 | - | Refining waste | Effective sorption | nih.gov |

Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (most commonly titanium dioxide, TiO₂) and a light source (such as UV radiation) to drive chemical reactions. saimm.co.za In the context of platinum remediation, this method is used for the photocatalytic reduction of platinum ions (e.g., Pt(IV) or Pt(II)) to metallic platinum (Pt⁰), which can then be recovered. saimm.co.zadoi.org

Research has demonstrated that the photocatalytic reduction of platinum is thermodynamically favorable in acidic conditions. doi.org The speciation of platinum in the solution plays a crucial role; for example, the reduction rate is highest for cationic species like [Pt(H₂O)₄]²⁺, while no reduction was observed for the tetrachlorinated [PtCl₄]²⁻ complex. doi.orgresearchgate.net The efficiency of the process can be enhanced by doping the TiO₂ catalyst with platinum itself, which can extend light absorption into the visible band and reduce the material's band gap. mdpi.com Studies have also investigated the effect of the valence states of platinum ion dopants, concluding that the ratio of Pt(II) to Pt(IV) is an important factor in determining the photocatalytic activity under visible light. acs.org

Q & A

Q. What are the optimal synthesis methods for platinum dinitrate (Pt(NO₃)₂) in laboratory settings?

Answer: Platinum dinitrate is synthesized via reaction of platinum precursors (e.g., platinum powder >99.95% purity) with nitric acid under controlled conditions. Key considerations include:

- Nitric acid concentration : Diluted HNO₃ prevents over-oxidation and stabilizes the nitrate complex .

- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition .

- Post-synthesis handling : Immediate storage under inert atmosphere (e.g., argon) minimizes hydrolysis, which forms insoluble platinum oxides .

Methodological tip : Use gravimetric analysis to quantify yield and ICP-OES to verify platinum content (~58% by weight) .

Q. How can researchers characterize the purity and structural integrity of platinum dinitrate?

Answer: Critical techniques include:

- XRD : Confirms crystallinity and absence of impurities (e.g., PtO₂).

- FTIR : Identifies nitrate ligand vibrations (~1380 cm⁻¹ for NO₃⁻) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition occurs >300°C .

Data contradiction note : Discrepancies in reported melting points (e.g., >300°C vs. "orange-brown solution") suggest polymorphic variations dependent on synthesis conditions .

Advanced Research Questions

Q. How does platinum dinitrate function as a catalyst in oxidation reactions, and what experimental parameters influence its efficacy?

Answer: Pt(NO₃)₂ acts as a Lewis acid catalyst, facilitating electron transfer in reactions like alkene epoxidation. Key experimental variables:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nitrate ligand mobility .

- Substrate-to-catalyst ratio : Optimize via kinetic studies (e.g., UV-Vis monitoring of reaction progress).

- Competing pathways : Use in situ Raman spectroscopy to detect intermediates (e.g., Pt-O adducts) .

Contradiction alert : Conflicting reports on aqueous stability (hydrolysis vs. catalytic activity) necessitate pH-controlled environments .

Q. What computational models best predict the interaction of platinum dinitrate with biological matrices in drug delivery studies?

Answer: For anticancer applications (e.g., nanoparticle formulations):

- DFT calculations : Model Pt²⁺ coordination with amino groups in ligands (e.g., cyclohexanediamine derivatives) .

- MD simulations : Predict stability of solid lipid nanoparticles (SLNs) encapsulating Pt(NO₃)₂ in plasma; focus on ligand-protein binding energies .

Validation step : Compare simulated data with experimental cytotoxicity assays (e.g., IC₅₀ values in CD1 mice models) .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported stability data for platinum dinitrate?

Answer:

- Controlled replication : Repeat synthesis under exact conditions (e.g., inert atmosphere, HNO₃ dilution) from conflicting studies .

- Environmental monitoring : Use humidity-controlled chambers to isolate hydrolysis effects .

- Cross-lab validation : Share samples with independent labs for comparative XRD/FTIR analysis .

Q. What methodologies ensure reproducibility in catalytic studies using platinum dinitrate?

Answer:

- Standardized protocols : Predefine solvent purity (HPLC-grade), catalyst loading (mg/mL), and agitation rates .

- Open-data practices : Publish raw kinetic datasets (e.g., time-resolved conversion rates) in supplementary materials .

- Negative controls : Include platinum-free reactions to rule out autocatalytic pathways .

Emerging Research Frontiers

Q. Can platinum dinitrate be integrated into hybrid nanomaterials for dual catalytic and diagnostic functions?

Answer: Preliminary approaches include:

- Core-shell design : Pt(NO₃)₂-coated gold nanoparticles for SERS-based monitoring during catalysis .

- Challenges : Prevent nitrate leaching via silica matrix encapsulation; validate using TEM-EDAX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.